Sulfamethoxazole-d4 Beta-D-Glucuronide is a derivative of sulfamethoxazole, a sulfonamide antibiotic known for its bacteriostatic properties. This compound is particularly significant in pharmacological studies and analytical chemistry due to its isotopic labeling, which aids in understanding drug metabolism and pharmacokinetics. Sulfamethoxazole-d4 Beta-D-Glucuronide is primarily used in research settings to trace metabolic pathways and assess drug interactions.
Sulfamethoxazole-d4 Beta-D-Glucuronide is synthesized from sulfamethoxazole, which itself is derived from sulfanilamide. Sulfamethoxazole is commonly used in combination with trimethoprim to enhance its antibacterial efficacy against various bacterial infections. The glucuronide form represents a metabolite that occurs when sulfamethoxazole undergoes conjugation with glucuronic acid, a process that facilitates its excretion from the body.
This compound falls under the categories of sulfonamides and glucuronides. Sulfonamides are a class of synthetic antibiotics that inhibit bacterial growth by interfering with folate synthesis. Glucuronides are conjugated metabolites that play a crucial role in the detoxification and elimination of drugs from the body.
The synthesis of sulfamethoxazole-d4 Beta-D-Glucuronide typically involves the following steps:
The specific conditions for glucuronidation can vary based on the enzyme used, substrate concentration, pH, and temperature. Typically, this reaction occurs in an aqueous environment conducive to enzyme activity.
The molecular formula for sulfamethoxazole-d4 Beta-D-Glucuronide can be represented as with deuterium substitutions affecting certain hydrogen atoms. The structure features a sulfonamide group attached to an aromatic ring, along with a beta-D-glucuronic acid moiety.
[2H]c1c([2H])c(c([2H])c([2H])c1N)S(=O)(=O)Nc2cc(C)on2
InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D
Sulfamethoxazole-d4 Beta-D-Glucuronide primarily participates in metabolic reactions within biological systems:
The stability of sulfamethoxazole-d4 Beta-D-Glucuronide under physiological conditions allows it to be utilized effectively in pharmacokinetic studies.
Sulfamethoxazole-d4 Beta-D-Glucuronide functions primarily as a metabolic marker rather than an active antibacterial agent. Its mechanism involves:
The half-life and clearance rates of sulfamethoxazole-d4 Beta-D-Glucuronide can provide insights into its pharmacokinetic profile when studied alongside its parent compound.
Sulfamethoxazole-d4 Beta-D-Glucuronide is primarily utilized in:
This compound's role as a tracer enhances our understanding of drug behavior within biological systems and contributes to the development of safer therapeutic strategies.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5